2,5-Dichloro-3-methylbenzoic acid
Description
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNLUUIVGULQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dichloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of complex molecules. Among these, 2,5-Dichloro-3-methylbenzoic acid stands out as a key building block, particularly in the fields of agrochemicals and medicinal chemistry. Its specific arrangement of chloro and methyl groups on the aromatic ring offers unique steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target compounds. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, with a focus on its practical application in research and development.
Core Molecular Attributes
This compound is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid functional group.
| Attribute | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| CAS Number | 1160573-37-4 | [1] |
| Appearance | Solid | |
| Purity | ≥97% (typical) |
Synthesis Strategies: A Mechanistic Perspective
A logical synthetic pathway can be conceptualized as follows:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene
A common and effective method for the synthesis of benzoic acid derivatives is the oxidation of the corresponding toluene. The following protocol is adapted from a general procedure for the synthesis of dichlorobenzoic acids.
Materials:
-
2,5-Dichlorotoluene
-
Potassium permanganate (KMnO₄)
-
Aqueous pyridine solution
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., ether or ethyl acetate) for extraction
Procedure:
-
Dissolution: Dissolve 2,5-dichlorotoluene in an aqueous pyridine solution in a reaction flask equipped with a reflux condenser and a mechanical stirrer.
-
Oxidation: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Heating: Heat the reaction mixture to 50-80°C and maintain this temperature for 3-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture and filter it while hot to remove manganese dioxide.
-
Acidification: Transfer the filtrate to a separatory funnel and acidify with hydrochloric acid to a pH of 2. The 2,5-dichlorobenzoic acid will precipitate out of the aqueous solution.
-
Isolation and Purification: The resulting solid can be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While a comprehensive public spectral database for this specific compound is not available, the expected spectral features can be reliably predicted based on the analysis of its functional groups and substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as doublets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The methyl protons will appear as a singlet in the upfield region (around 2.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbons attached to the chlorine atoms showing characteristic shifts. The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with the C-H stretching vibrations.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, will indicate the presence of the carbon-chlorine bonds.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragment ions, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Applications in Drug Discovery and Development
Substituted benzoic acids are pivotal synthons in the pharmaceutical industry. This compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of novel therapeutic agents. While specific examples directly citing this molecule as a starting material in approved drugs are not prevalent in the public domain, its structural motifs are found in various biologically active compounds. For instance, related aminobenzoic acid derivatives are key components of certain herbicides.[2] The presence of the chlorine and methyl groups can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule, making this a compound of interest for medicinal chemists.
A hypothetical workflow for the utilization of this compound in a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and functional groups provide a reliable starting point for the construction of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
References
-
Oakwood Chemical. This compound. [Link]
- Google Patents. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
Sources
safety data sheet SDS for 2,5-Dichloro-3-methylbenzoic acid
An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-3-methylbenzoic Acid
From the Desk of the Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound (CAS No. 1160573-37-4), tailored for researchers and professionals in drug development. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from closely related structural analogues, primarily 2,5-Dichlorobenzoic acid (CAS No. 50-79-3). This approach allows us to establish a robust safety protocol based on the known hazards of the core chemical scaffold. All recommendations should be implemented within the framework of a thorough, site-specific risk assessment.
Part 1: Core Hazard Profile and Identification
Understanding the intrinsic properties of a compound is the foundation of safe laboratory practice. The primary hazards associated with this class of compounds are irritant in nature.
Chemical Identity:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1160573-37-4[1] |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol [1][2] |
| Appearance | Solid[3] |
GHS Hazard Classification (Based on 2,5-Dichlorobenzoic acid analogue):
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication.
| GHS Classification | Hazard Statement | Implication for Researchers |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[4][5] | Direct contact can lead to redness, itching, and inflammation. Consistent glove use is mandatory. |
| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation.[4][5] | The compound can cause significant, but reversible, eye damage upon contact. Eye protection is essential. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[4][5] | Inhalation of dust can irritate the nose, throat, and lungs. All handling of solids must be done in a ventilated enclosure. |
The following diagram illustrates the logical connection between the identified hazards and the minimum required Personal Protective Equipment (PPE).
Caption: Hazard to PPE Mitigation Pathway.
Part 2: Laboratory Handling and Risk Control
A proactive approach to exposure control is paramount. The following protocols are designed to create a self-validating system of safety.
Exposure Controls and Personal Protection
Engineering controls are the primary line of defense, supplemented by robust PPE.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[4] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Eye and Face Protection : Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be used if there is a significant risk of splashing.
-
Skin Protection : Wear standard nitrile gloves. Gloves must be inspected for integrity before use.[7] Use proper removal technique to avoid skin contact. A lab coat must be worn at all times.
-
Respiratory Protection : Under normal conditions of use within a fume hood, a respirator is not required. If engineering controls fail or for emergency response, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Safe Handling and Storage Procedures
-
Handling : Avoid generating dust when weighing or transferring the material.[3][7] Use non-sparking tools. Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[8]
Part 3: Emergency and First Aid Protocols
Rapid and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and then have the person drink plenty of water. Seek immediate medical attention.[7] |
Part 4: Accidental Release and Disposal
Proper containment and disposal prevent environmental contamination and further exposure.
Accidental Release Workflow
For a small laboratory spill, follow this workflow. For large spills, evacuate the area and contact emergency response personnel.
Caption: Small-Scale Laboratory Spill Response Workflow.
Waste Disposal
Chemical waste must be handled in accordance with all local, regional, and national regulations. Dispose of this material and its container by sending it to an approved waste disposal plant.[4] Do not allow the product to enter drains.[7]
Part 5: Technical Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Flash Point | No data available | |
| Autoignition Temperature | No data available | |
| Water Solubility | No data available | |
| Stability | Stable under recommended storage conditions. | [6] |
| Incompatible Materials | Strong oxidizing agents.[8] | |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen chloride gas.[5][8] |
Toxicological Information (Based on Analogues)
This data provides an indication of the potential toxicity and should be used for risk assessment purposes.
-
Acute Toxicity : The related compound, benzoic acid, is classified as Acute Toxicity, Oral (Category 4), which is harmful if swallowed.[9]
-
Carcinogenicity : No component of similar products is listed as a probable, possible, or confirmed human carcinogen by IARC.[4]
-
Reproductive Toxicity : No data available.
This guide is intended to supplement, not replace, formal safety training and documentation. Always consult the most current Safety Data Sheet available and adhere to all institutional safety policies.
References
-
2,5-dichlorobenzoic acid methyl ester - AERU . Source: Agriculture and Environment Research Unit (AERU). [Link]
-
2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem . Source: National Center for Biotechnology Information. [Link]
-
SRM 350c Safety Data Sheet - NIST . Source: National Institute of Standards and Technology. [Link]
-
This compound - Oakwood Chemical . Source: Oakwood Chemical. [Link]
-
2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem . Source: National Center for Biotechnology Information. [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Methodological & Application
Application Note: High-Performance Amide Coupling of 2,5-Dichloro-3-methylbenzoic Acid
The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2,5-Dichloro-3-methylbenzoic acid .
Part 1: Strategic Analysis & Substrate Challenges
Coupling This compound with amines is not a trivial reaction. Unlike unsubstituted benzoic acid, this substrate presents a "perfect storm" of steric and electronic challenges that render standard carbodiimide (EDC/NHS) couplings inefficient or prone to failure.
The "Buttressing Effect" (Steric Blockade)
The primary challenge is the 2,3-substitution pattern .
-
Direct Sterics: The chlorine atom at the 2-position (ortho) physically blocks the trajectory of the incoming nucleophile (amine) toward the carbonyl carbon.
-
Buttressing: The methyl group at the 3-position sterically crowds the 2-chloro group, restricting its rotation and effectively "locking" it in a position that maximizes steric hindrance around the carboxylate. This is known as the buttressing effect, making the effective steric bulk significantly larger than a simple 2-chloro substituent.
Electronic Deactivation
The 2,5-dichloro pattern exerts a strong inductive electron-withdrawing effect (-I).
-
Pros: Once activated (e.g., as an acid chloride), the carbonyl carbon is highly electrophilic and reactive.
-
Cons: The free carboxylic acid is more acidic (lower pKa) and the carboxylate oxygen is less nucleophilic. This makes the initial activation step with reagents like EDC or HATU slower, as the carboxylate struggles to attack the coupling reagent.
Strategic Recommendation
-
Avoid: Standard EDC/HOBt or DCC methods (too slow, high risk of N-acylurea side products).
-
Preferred (Scale-up/Robustness): Acid Chloride Activation (Method A). This is the gold standard for this substrate.
-
Preferred (Mild/Screening): T3P (Propylphosphonic Anhydride) or HATU (Method B/C).
Part 2: Detailed Experimental Protocols
Method A: The Acid Chloride Route (Gold Standard)
Best for: Scale-up, unreactive amines, and ensuring complete conversion.
This method converts the hindered acid into its highly reactive acid chloride form (2,5-dichloro-3-methylbenzoyl chloride ), which is small enough to be attacked by the amine despite the steric bulk.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Activator: Thionyl Chloride (SOCl₂) (2.0–5.0 equiv) OR Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (anhydrous, 1–2 drops)
-
Solvent: Toluene (for SOCl₂) or DCM (for Oxalyl Chloride)
-
Base (Step 2): DIPEA or Pyridine (1.5–2.0 equiv)
Protocol:
-
Activation (Acid Chloride Formation):
-
Dissolve this compound in anhydrous Toluene (or DCM).
-
Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).
-
Add Thionyl Chloride dropwise at room temperature (RT).
-
Critical Step: Heat to reflux (70–80°C) for 2–3 hours. The steric hindrance requires thermal energy to drive the formation of the acid chloride.
-
Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation) or LCMS.
-
Once complete, concentrate in vacuo to remove excess SOCl₂ and solvent. Azeotrope with toluene twice to remove trace HCl. Do not purify ; use the crude acid chloride immediately.
-
-
Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
Cool to 0°C.
-
Add the Amine (1.0–1.2 equiv) followed by DIPEA (1.5 equiv).
-
Allow to warm to RT and stir for 2–12 hours.
-
Note: If the amine is also hindered (e.g., aniline), heating to 40–50°C may be required.
-
-
Workup:
Method B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Parallel synthesis, avoiding moisture sensitivity of acid chlorides, and "green" chemistry.
T3P is a cyclic anhydride that acts as a powerful coupling agent with low toxicity and water-soluble byproducts. It is exceptionally good at forcing hindered couplings due to the high reactivity of the mixed anhydride intermediate.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF.
Protocol:
-
Setup:
-
Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc.
-
Add the Base (Pyridine is often superior for T3P with hindered acids).
-
-
Reaction:
-
Workup:
Part 3: Mechanism & Decision Logic (Visualized)
The following diagram illustrates the steric "buttressing" effect and the mechanistic pathway for the recommended Acid Chloride route.
Caption: Workflow for overcoming the steric buttressing effect of the 2-Cl and 3-Me substituents via acid chloride activation.
Part 4: Reagent Comparison Table
| Feature | Method A: Acid Chloride | Method B: T3P | Method C: HATU |
| Reactivity | Highest (Best for hindered) | High | High |
| Steric Tolerance | Excellent (Small electrophile) | Very Good | Good |
| Moisture Sensitivity | High (Requires dry solvents) | Low (Tolerates wet solvents) | Moderate |
| Byproduct Removal | Evaporation (HCl/SO₂) | Aqueous Wash (Water soluble) | Chromatography (Urea/HOAt) |
| Scalability | Excellent (Low cost) | Good | Poor (Expensive) |
| Recommendation | Primary Choice | Secondary Choice | For small scale/precious amines |
References
-
Synthesis of this compound derivatives
- Patent: "Preparation method of 2-amino-5-chloro-3-methylbenzoic acid and intermediates." CN104031026A. (Describes the handling and reactivity of the core scaffold).
-
Source:
-
Acid Chloride Activation for Hindered Benzoic Acids
-
T3P (Propylphosphonic Anhydride)
- Article: "Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Preparation of Amides from Sterically Hindered Carboxylic Acids." Organic Process Research & Development.
-
Source:
-
Commercial Availability of Activated Intermediate
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. 281652-58-2|2-Chloro-5-Iodobenzoyl chloride|BLD Pharm [bldpharm.com]
- 8. 2905-60-4|2,3-Dichlorobenzoylchloride|BLD Pharm [bldpharm.com]
- 9. 2905-62-6|3,5-Dichlorobenzoyl chloride|BLD Pharm [bldpharm.com]
functionalization of 2,5-Dichloro-3-methylbenzoic acid derivatives
An In-Depth Guide to the Strategic Functionalization of 2,5-Dichloro-3-methylbenzoic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a prime example of a versatile synthetic intermediate, particularly valued in agrochemical research and pharmaceutical drug discovery.[1] Its structure is endowed with multiple, orthogonally reactive functional groups: a carboxylic acid, two aromatic chlorine atoms, and a methyl group. This arrangement provides a rich platform for a diverse array of chemical transformations, enabling the synthesis of novel compounds for various applications.[1]
Substituted benzoic acids are foundational precursors in the development of herbicides and plant growth regulators.[1][2] For instance, the related methyl 2,5-dichlorobenzoate is known to function as a plant growth regulator by inducing callus formation, a critical process for grafting and rooting.[1][3] In medicinal chemistry, the benzoic acid motif is a common feature in numerous therapeutic agents, and the ability to selectively modify the periphery of the ring is crucial for tuning pharmacological properties.[4][5]
This guide provides a comprehensive overview of the key functionalization strategies for this compound, moving beyond simple procedural lists to explain the underlying principles that govern experimental choices. We will explore transformations at the carboxylic acid moiety and detail the powerful palladium-catalyzed cross-coupling and nucleophilic substitution reactions at the C-Cl bonds, providing field-proven protocols for researchers in drug development and materials science.
Part 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid is often the most readily accessible functional group for initial modifications. These transformations are typically high-yielding and serve to either protect the acid during subsequent aromatic ring chemistry or to install a key pharmacophore, such as an amide.
Esterification: Protecting the Carboxylic Acid and Modulating Properties
Esterification is a fundamental transformation that converts the carboxylic acid into a less acidic and more lipophilic ester. This is often a necessary first step to prevent interference with organometallic reagents or basic conditions used in later cross-coupling reactions. The methyl ester, for example, is a known plant growth regulator.[3]
Causality of Experimental Choice: The classic Fischer esterification, using a catalytic amount of strong acid in an alcohol solvent, is a robust and economical choice. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Protocol 1: Synthesis of Methyl 2,5-dichloro-3-methylbenzoate
| Materials & Reagents | Equipment |
| This compound | Round-bottom flask |
| Methanol (MeOH), anhydrous | Magnetic stirrer and stir bar |
| Sulfuric acid (H₂SO₄), concentrated | Reflux condenser |
| Sodium bicarbonate (NaHCO₃), saturated solution | Heating mantle |
| Brine (saturated NaCl solution) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Ethyl acetate (EtOAc) |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a sufficient volume of anhydrous methanol to fully dissolve the starting material (e.g., 10 mL per gram of acid).
-
Carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature and carefully concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
The product can be further purified by silica gel chromatography if necessary.
Amide Coupling: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct conversion of the carboxylic acid with an amine is inefficient; therefore, coupling agents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Causality of Experimental Choice: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for minimizing side reactions and racemization (if chiral amines are used). A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction.
Protocol 2: General Procedure for Amide Bond Formation
| Materials & Reagents | Equipment |
| This compound (or its ester) | Round-bottom flask |
| Amine (R-NH₂) | Magnetic stirrer and stir bar |
| EDC hydrochloride | Nitrogen or Argon inert atmosphere setup |
| HOBt or HATU | Syringes |
| DIPEA or TEA | Standard glassware for work-up |
| Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent, EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by silica gel chromatography or recrystallization.
Part 2: Functionalization of the Aromatic Ring
The two chlorine atoms on the aromatic ring are gateways to immense structural diversity through modern cross-coupling chemistry and nucleophilic aromatic substitution. The electronic environment and steric hindrance around each chlorine atom (C2 vs. C5) can be exploited to achieve regioselective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools in pharmaceutical and materials science.[6][7] These reactions allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.[6]
The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboron compounds to form biaryl structures, which are prevalent in many drugs and advanced materials.[8][9]
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-determining step.[11]
-
Transmetalation: The organic group from the boron species (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 3: Suzuki-Miyaura Coupling of a this compound Derivative
| Materials & Reagents | Equipment |
| Methyl 2,5-dichloro-3-methylbenzoate (1.0 eq) | Schlenk flask or microwave vial |
| Arylboronic acid or ester (1.2-1.5 eq) | Magnetic stirrer and stir bar |
| Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%) | Inert atmosphere setup (N₂ or Ar) |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq) | Heating mantle or oil bath |
| Solvent (e.g., Dioxane, Toluene, DMF, with water) | Standard glassware for work-up |
Step-by-Step Procedure:
-
To a Schlenk flask or microwave vial, add the methyl 2,5-dichloro-3-methylbenzoate (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and a vast range of amines.[12][13] This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are key components of countless pharmaceuticals.[12]
Mechanistic Insight: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron species.[12][14]
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Protocol 4: Buchwald-Hartwig Amination of a this compound Derivative
| Materials & Reagents | Equipment |
| Methyl 2,5-dichloro-3-methylbenzoate (1.0 eq) | Schlenk flask or sealed tube |
| Amine (primary or secondary) (1.2 eq) | Magnetic stirrer and stir bar |
| Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%) | Inert atmosphere setup (N₂ or Ar) |
| Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%) | Heating mantle or oil bath |
| Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq) | Glovebox (for air-sensitive reagents) |
| Solvent (e.g., Toluene, Dioxane), anhydrous | Standard glassware for work-up |
Step-by-Step Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a Schlenk flask.
-
Remove the flask from the glovebox. Add the methyl 2,5-dichloro-3-methylbenzoate (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-18 hours.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Coupling Partner | Typical Catalysts/Ligands | Typical Bases |
| Suzuki-Miyaura | C(sp²)-C(sp²), C(sp²)-C(sp³) | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amines | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOt-Bu, K₃PO₄, LiHMDS |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkynes | Pd(PPh₃)₄/CuI | TEA, DIPEA |
| Heck | C(sp²)-C(sp²) | Alkenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | TEA, K₂CO₃ |
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling for aryl chlorides, SNAr provides a direct, metal-free route to substitute the chlorine atoms. The reaction is facilitated by the presence of electron-withdrawing groups (like the carboxylic acid) ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[15][16][17]
Mechanistic Insight: The reaction is a two-step addition-elimination process.
-
Addition: A strong nucleophile attacks the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[17]
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Protocol 5: General Procedure for SNAr with a Thiol Nucleophile
| Materials & Reagents | Equipment |
| This compound (1.0 eq) | Round-bottom flask |
| Thiol nucleophile (e.g., thiophenol) (1.1 eq) | Magnetic stirrer and stir bar |
| Base (e.g., K₂CO₃, TEA) (1.5-2.0 eq) | Heating mantle or oil bath |
| Solvent (e.g., DMSO, DMF) | Standard glassware for work-up |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., DMSO).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the thiol nucleophile (1.1 eq).
-
Heat the reaction mixture to 60-100 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture with 1M HCl to protonate the carboxylic acid, which may cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable and strategically versatile starting material. The functional handles it possesses allow for selective and predictable transformations, enabling access to a wide chemical space. The protocols detailed herein for esterification, amidation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr provide a robust toolkit for chemists in drug discovery, agrochemicals, and materials science. By understanding the mechanistic principles behind these transformations, researchers can rationally design synthetic routes to novel molecules with tailored properties, accelerating the pace of innovation.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved from [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Magnuson, S. R., et al. (2024).
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Organic-Reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
EliScholar - Yale University. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
-
PubMed. (2022). Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
National Institutes of Health. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. This compound|Research Chemical [benchchem.com]
- 2. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Byproducts in 2,5-Dichloro-3-methylbenzoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2,5-Dichloro-3-methylbenzoic acid is a critical step in the production of various pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as even trace amounts of byproducts can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide, designed for researchers and drug development professionals, provides in-depth technical support for minimizing byproducts during its synthesis. We will explore common synthetic routes, identify potential impurities, and offer troubleshooting strategies based on mechanistic principles.
The Importance of Purity in Drug Development
Regulatory bodies like the FDA and EMA have stringent guidelines regarding the presence of impurities in drug substances.[2][3] Genotoxic and other harmful impurities must be controlled to levels that are considered safe, often in the parts-per-million (ppm) range.[3] Therefore, a robust and well-understood synthetic process that minimizes byproduct formation is not just a matter of yield, but a critical aspect of drug safety and regulatory compliance.
Common Synthetic Routes and Potential Byproducts
The production of this compound typically involves the chlorination and subsequent oxidation of a toluene derivative.[4] Each step in this sequence presents opportunities for the formation of unwanted side products.
Synthetic Pathway Overview
A common approach involves the following key transformations:
-
Chlorination of m-Xylene: This step introduces the chlorine atoms onto the aromatic ring.
-
Oxidation of the Dichlorinated Intermediate: The methyl group is then oxidized to a carboxylic acid.
Caption: General synthetic pathway for this compound, highlighting potential byproduct formation stages.
Common Byproducts and Their Origins
| Byproduct Class | Specific Examples | Origin in Synthesis |
| Isomeric Impurities | 2,3-Dichloro-5-methylbenzoic acid, 3,5-Dichloro-2-methylbenzoic acid | Non-selective chlorination of the starting material. |
| Over-chlorinated Species | 2,5,6-Trichloro-3-methylbenzoic acid | Harsh chlorination conditions or incorrect stoichiometry. |
| Incompletely Oxidized Intermediates | 2,5-Dichloro-3-methylbenzaldehyde | Insufficient oxidizing agent or reaction time. |
| Over-oxidized Byproducts | Phthalic acid derivatives | Ring-opening or degradation under harsh oxidation conditions. |
| Residual Starting Materials | 2,5-Dichlorotoluene | Incomplete oxidation.[5] |
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound.
Q1: My final product is contaminated with significant amounts of isomeric dichlorinated byproducts. How can I improve the regioselectivity of the chlorination step?
A1: The formation of isomeric byproducts during electrophilic aromatic substitution (chlorination) is a common challenge. The directing effects of the two methyl groups in m-xylene can lead to a mixture of products.
Root Cause Analysis & Mitigation Strategies:
-
Catalyst Choice: The Lewis acid catalyst plays a crucial role. While strong catalysts like AlCl₃ can be highly active, they may lead to lower selectivity and potential isomerization. Consider using a milder Lewis acid such as FeCl₃ or I₂.
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product over thermodynamically stable, but undesired, isomers. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Nonpolar solvents like carbon tetrachloride or dichloromethane are often preferred.
-
Controlled Addition of Chlorinating Agent: A slow, controlled addition of the chlorinating agent (e.g., Cl₂) can help to maintain a low concentration of the electrophile, thereby minimizing side reactions.
Caption: Decision tree for troubleshooting isomeric impurities.
Q2: I am observing over-chlorinated byproducts in my product mixture. What adjustments should I make?
A2: The presence of trichlorinated or even more highly chlorinated species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
Root Cause Analysis & Mitigation Strategies:
-
Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. Use a slight excess of the substrate to ensure the complete consumption of the chlorinating agent.
-
Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired dichlorinated product is maximized and before significant over-chlorination occurs.
-
Catalyst Loading: Reduce the amount of Lewis acid catalyst to decrease the overall reactivity of the system.
Q3: The oxidation of the methyl group is incomplete, leaving residual 2,5-dichloro-3-methylbenzaldehyde. How can I drive the reaction to completion?
A3: Incomplete oxidation is often a result of insufficient oxidizing power or suboptimal reaction conditions. Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this transformation.[6][7][8]
Root Cause Analysis & Mitigation Strategies:
-
Oxidizing Agent Stoichiometry: Ensure that a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used. The stoichiometry should account for the complete conversion of the methyl group to a carboxylic acid.
-
Reaction Temperature and Time: The oxidation of an aromatic methyl group typically requires elevated temperatures (reflux).[6][7] Ensure the reaction is heated for a sufficient duration. Monitor the disappearance of the starting material by TLC or GC.
-
pH Control: The oxidation with KMnO₄ is often performed under basic conditions.[6] The addition of a base like sodium hydroxide or potassium hydroxide can facilitate the reaction.
-
Phase Transfer Catalysis: If the starting material has low solubility in the aqueous oxidizing medium, a phase transfer catalyst can be employed to improve the reaction rate.
Q4: How can I effectively purify the crude this compound to remove polar byproducts and unreacted starting materials?
A4: Purification is a critical final step. A combination of techniques is often necessary to achieve high purity.
Recommended Purification Protocol:
-
Alkaline Extraction: Dissolve the crude product in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).[9][10] The desired benzoic acid derivative will form a water-soluble sodium salt, while non-acidic impurities (like unreacted 2,5-dichlorotoluene) will remain in the organic phase and can be removed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification and Precipitation: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.8-3.2.[9] This will precipitate the purified this compound.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.[11] This step is effective at removing closely related acidic impurities.
-
Washing and Drying: Wash the purified crystals with cold water to remove any residual acid and then dry them thoroughly.
Caption: Step-by-step workflow for the purification of this compound.
References
-
PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]
- Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). (U.S. Patent No. 3,441,603). U.S. Patent and Trademark Office.
-
Wheeler Scientific. (2022, August 11). Benzoic Acid Synthesis - Toluene Oxidation [Video]. YouTube. Retrieved from [Link]
- CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
The Canadian Chemist. (2025, March 13). How to Make Benzoic Acid - Toluene Oxidation [Video]. YouTube. Retrieved from [Link]
- Process for the production of 2,5-dichloro-3-nitro-benzoic acid. (n.d.). Google Patents.
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Pentachlorobenzoic acid. Retrieved from [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
- Preparation of 3-amino-2,5-dichlorobenzoic acid. (n.d.). Google Patents.
-
Ahuja, S. (2007). Assuring quality of drugs by monitoring impurities. Advanced Drug Delivery Reviews, 59(1), 3-11. [Link]
-
Regulating impurities in pharmaceutical products: A tolerability of risk approach? (2025, August 10). ResearchGate. Retrieved from [Link]
-
Strategies For Controlling Genotoxic Impurities And LCMS/MS Method Development For Quantifying TTC Levels In Rebamipide Synthesi. (n.d.). International Journal of Environmental Sciences. Retrieved from [Link]
Sources
- 1. Assuring quality of drugs by monitoring impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. Toluene Oxidation and Chlorination Series: Synthesis of Valuable Compounds [hbhighwin.com]
- 5. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 10. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,5-Dichloro-3-methylbenzoic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation and purity assessment of novel and existing compounds is paramount. 2,5-Dichloro-3-methylbenzoic acid, a key intermediate in various synthetic pathways, presents a unique analytical challenge due to its substituted aromatic structure. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone of organic chemistry, and critically compares this technique with other powerful analytical methods, namely High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of characterizing such molecules and to make informed decisions on the most appropriate analytical strategies.
The Power of Proton NMR: A Detailed Spectral Analysis of this compound
Proton (¹H) NMR spectroscopy remains the gold standard for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons is unparalleled. While an experimental spectrum for this compound is not publicly available, a scientifically sound prediction can be derived from established principles of substituent effects on aromatic chemical shifts.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its chemical shift being concentration and solvent dependent. |
| ~7.85 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to a chlorine atom, leading to significant deshielding. It will be split into a doublet by the adjacent H-4 proton. |
| ~7.50 | Doublet | 1H | H-4 | This proton is meta to both the carboxylic acid and a chlorine atom, and ortho to the other chlorine atom. It will be split into a doublet by the adjacent H-6 proton. |
| ~2.45 | Singlet | 3H | -CH₃ | The methyl group protons are attached to the aromatic ring and will appear as a singlet. The presence of two ortho chlorine atoms will have a slight deshielding effect compared to toluene. |
Causality Behind the Predicted Chemical Shifts:
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The base chemical shift for benzene protons is approximately 7.26 ppm.
-
-COOH group: This is a meta-directing, electron-withdrawing group. It deshields the ortho protons (H-6) and to a lesser extent, the meta proton (H-4).[1]
-
-Cl atoms: Chlorine is an ortho-, para-directing deactivator. Through its inductive effect, it withdraws electron density, deshielding nearby protons. The two chlorine atoms at positions 2 and 5 will influence the chemical shifts of the remaining aromatic protons, H-4 and H-6.[1]
-
-CH₃ group: The methyl group is an ortho-, para-directing, electron-donating group, which would typically shield aromatic protons. However, in this crowded environment, its electronic effect is modulated by the adjacent chlorine and carboxylic acid groups.
Diagram: Predicted ¹H NMR Spectrum of this compound
Caption: Predicted ¹H NMR spectrum showing key proton signals.
A Comparative Analysis of Analytical Techniques
While ¹H NMR provides unparalleled structural detail, a comprehensive characterization of this compound often necessitates a multi-technique approach. The following section compares ¹H NMR with HPLC, Mass Spectrometry, and FTIR spectroscopy, highlighting their respective strengths and limitations for the analysis of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including proton connectivity, chemical environment, and stereochemistry. Quantitative analysis (qNMR). | Unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Can be complex for impure samples. Requires deuterated solvents. |
| HPLC (UV detection) | Purity assessment, quantification of the main component and impurities. Retention time provides a characteristic identifier. | High sensitivity and resolution for separating mixtures. Excellent for purity determination.[2][3][4][5][6][7][8] | Provides limited structural information. Requires reference standards for identification and quantification. |
| Mass Spectrometry (MS) | Molecular weight determination. Elemental composition (with high-resolution MS). Fragmentation patterns for structural clues. | Extremely high sensitivity. Can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis. Isotopic pattern of chlorine is a key identifier.[9][10][11][12] | Isomeric differentiation can be challenging. Ionization process can sometimes lead to fragmentation that complicates interpretation. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule (e.g., -COOH, C=O, C-Cl, aromatic C-H). | Fast and simple to perform. Non-destructive. Provides a unique "fingerprint" for the compound.[13][14][15][16][17][18] | Provides limited information on the overall molecular structure and connectivity. Not suitable for quantifying components in a mixture. |
Diagram: Workflow for Comprehensive Analysis
Caption: Integrated analytical workflow for compound characterization.
Experimental Protocols
1. ¹H NMR Sample Preparation:
A standard protocol for preparing a small organic molecule for ¹H NMR analysis is as follows:
-
Weighing the sample: Accurately weigh 5-25 mg of this compound.
-
Solvent selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. HPLC Method for Purity Analysis:
A general reversed-phase HPLC method for analyzing substituted benzoic acids:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration.
3. Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.[11]
4. FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded by measuring the absorption of infrared radiation by the sample.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy provides the most detailed structural information, its power is amplified when combined with the quantitative purity data from HPLC, the definitive molecular weight confirmation from mass spectrometry, and the functional group identification from FTIR spectroscopy. By understanding the strengths and limitations of each method, researchers can develop a robust analytical strategy to ensure the identity, purity, and quality of this important chemical intermediate, thereby upholding the principles of scientific integrity and accelerating the pace of research and development.
References
-
Stenutz, R. NMR chemical shift prediction of benzenes. Organic Chemistry @ University of Potsdam. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
-
Abraham, R. J. (2007). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Protons on aromatic rings in NMR. Chemistry Stack Exchange. (2019, March 6). [Link]
-
Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Yamada, K., et al. (1970). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. Bulletin of the Chemical Society of Japan, 43(5), 1459-1463.
- Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 36(S1), S21-S33.
- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555.
-
Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. [Link]
- Reddy, G. S., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-228.
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
- Salvalaglio, M., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Physical Chemistry Chemical Physics, 22(3), 1139-1150.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
-
Royal Society of Chemistry. (2019). Supplementary Information. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
What is the IR spectrum of benzoic acid? How is it determined? Quora. (2016, March 28). [Link]
- Lee, Y.-J., et al. (2010). Ultrafast formation of the benzoic acid triplet upon ultraviolet photolysis and its sequential photodissociation in solution. The Journal of Chemical Physics, 132(12), 124504.
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. [Link]
-
FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
- Marquis, F. G., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Energy & Fuels.
-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2020, August 22). [Link]
-
benzoic acid, 65-85-0. The Good Scents Company. [Link]
-
An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]
- Rashed, M. S., et al. (1995). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Clinica Chimica Acta, 243(2), 147-155.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comprehensive Guide to 13C NMR Analysis of 2,5-Dichloro-3-methylbenzoic Acid
Executive Summary & Strategic Importance
2,5-Dichloro-3-methylbenzoic acid (CAS 56961-30-9 / 1160573-37-4) is a critical intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides like Dicamba analogs) and pharmaceutical building blocks. Precise structural characterization is essential due to the high probability of regioisomers (e.g., 2,5-dichloro-4-methyl or 3,6-dichloro-2-methyl isomers) forming during electrophilic aromatic substitution.
This guide provides a rigorous comparative analysis of predicted vs. experimental chemical shifts , a robust acquisition protocol for resolving quaternary carbons in polysubstituted benzoates, and a structural assignment workflow to distinguish this compound from its isomers.
13C NMR Chemical Shift Data: Predicted vs. Analog Comparison
Due to the limited availability of raw public spectral data for this specific isomer, the following chemical shifts are derived from empirically validated substituent chemical shift (SCS) additivity rules and cross-referenced with experimental data from structurally homologous compounds (2,5-Dichlorobenzoic acid and 3-Methylbenzoic acid).
Table 1: Predicted 13C NMR Chemical Shifts (DMSO-d6)
| Carbon Position | Assignment | Predicted Shift (δ, ppm) | Multiplicity (DEPT-135) | Structural Justification (SCS Effects) |
| C-7 | COOH | 166.5 ± 1.0 | qC (Quaternary) | Carbonyl carbon; typical range for benzoic acids (165-168 ppm). |
| C-1 | Ar-C-COOH | 134.2 ± 1.5 | qC | Ipso to COOH (+2); Ortho to Cl (+0.4); Meta to Me (-0.1). |
| C-2 | Ar-C-Cl | 131.8 ± 1.5 | qC | Ipso to Cl (+6); Ortho to COOH (+1); Ortho to Me (+0.7). Steric compression may shift this upfield. |
| C-3 | Ar-C-Me | 138.5 ± 1.5 | qC | Ipso to Me (+9); Ortho to Cl (+0.4); Meta to COOH (0). |
| C-4 | Ar-C-H | 133.0 ± 1.0 | CH (+) | Meta to Cl (+1.3); Ortho to Me (+0.7); Para to COOH (+4). |
| C-5 | Ar-C-Cl | 130.5 ± 1.5 | qC | Ipso to Cl (+6); Meta to Me (-0.1); Meta to COOH (0). |
| C-6 | Ar-C-H | 129.8 ± 1.0 | CH (+) | Ortho to COOH (+1); Ortho to Cl (+0.4); Para to Me (-2.9). |
| C-8 | Ar-CH3 | 20.5 ± 0.5 | CH3 (+) | Methyl group attached to aromatic ring; typical range (19-22 ppm). |
Note on Steric Effects: The proximity of the Chlorine at C-2 and the Methyl group at C-3 creates a "buttressing effect." This steric crowding often leads to a slight deshielding (downfield shift) of the methyl carbon (C-8) and anomalous shifts in the ortho carbons (C-2, C-3) compared to pure additivity models.
Table 2: Comparative Reference Standards (Experimental)
To validate the assignment, compare your spectrum against these established standards.
| Compound | Solvent | Key Shifts (δ, ppm) | Source |
| 2,5-Dichlorobenzoic Acid | DMSO-d6 | 165.8 (COOH), 132.5 (C-Cl), 130.8 (C-Cl) | SDBS / Lit. |
| 3-Methylbenzoic Acid | DMSO-d6 | 167.3 (COOH), 138.1 (C-Me), 21.3 (Me) | SDBS / Lit. |
| Benzoic Acid | DMSO-d6 | 167.5 (COOH), 133.2 (C-4), 130.0 (C-1) | Standard |
Experimental Protocol: High-Resolution Acquisition
Acquiring 13C NMR for polysubstituted benzoic acids presents specific challenges: long relaxation times (T1) for quaternary carbons (C-1, C-2, C-3, C-5, C-7) and potential solubility issues leading to weak signals.
Methodology: The "Quantitative-Grade" Pulse Sequence
Objective: To ensure all quaternary carbons are visible and quantifiable, preventing false negatives in structural elucidation.
-
Sample Preparation:
-
Mass: Dissolve 30–50 mg of the dry solid.
-
Solvent: Use 0.6 mL DMSO-d6 . Why? CDCl3 often leads to dimerization of carboxylic acids, broadening the COOH signal. DMSO breaks these dimers, yielding sharper peaks.
-
Additive (Critical): Add 20 µL of 0.1 M Cr(acac)3 (Chromium(III) acetylacetonate).
-
-
Instrument Parameters (600 MHz equivalent):
-
Pulse Sequence: zgig (Inverse gated decoupling) or standard zgpg30.
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay (D1):
-
With Cr(acac)3: 2.0 seconds.[3]
-
Without Cr(acac)3:Must be >10 seconds (otherwise C-Cl and COOH signals will be suppressed).
-
-
Scans (NS): Minimum 1024 (for S/N > 50:1).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz (to reduce noise).
-
Baseline Correction: Full polynomial correction (essential for integration accuracy).
-
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the regioisomer structure (2,5-Dichloro-3-methyl vs. 2,5-Dichloro-4-methyl).
Figure 1: Decision tree for distinguishing this compound from common regioisomers using NMR coupling patterns and chemical shift logic.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4]
-
SDBS Web: Spectral Database for Organic Compounds, AIST. (Search: Benzoic acid derivatives). Link
-
ChemicalBook. (2025). 2,5-Dichlorobenzoic acid Properties and Synthesis. Link
-
Reich, H. J. (2024).[5] WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison. Link
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,5-Dichloro-3-methylbenzoic Acid
For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of molecular structures is paramount. 2,5-Dichloro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a pertinent example of a molecule whose structural nuances require precise analytical characterization. While techniques like NMR and IR spectroscopy provide invaluable information on the carbon-hydrogen framework and functional groups, mass spectrometry (MS), particularly with electron ionization (EI), offers a unique and definitive fingerprint through its fragmentation pattern.
This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. We will dissect the expected fragmentation pathways, compare the insights gained from MS with those from other analytical techniques, and provide a robust experimental protocol for acquiring high-quality data. Our approach is grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures.
The Predicted Fragmentation Cascade of this compound
Electron ionization is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule, leading to reproducible and structurally informative fragmentation.[1][2] The fragmentation of this compound is governed by the interplay between its three key structural features: the stable aromatic ring, the labile carboxylic acid group, and the influential chloro-substituents.
The molecular formula is C₈H₆Cl₂O₂. A critical feature of this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak will appear as a cluster of peaks:
-
M⁺• (containing two ³⁵Cl atoms)
-
(M+2)⁺• (containing one ³⁵Cl and one ³⁷Cl atom)
-
(M+4)⁺• (containing two ³⁷Cl atoms)
The relative intensities of these peaks will be approximately 9:6:1, a hallmark signature for a dichlorinated compound.
The primary fragmentation events are predicted to be initiated by the cleavage of bonds associated with the carboxylic acid functional group, which represents the most energetically favorable fragmentation site.[3]
Quantitative Fragmentation Analysis (Predicted)
The table below summarizes the key fragment ions predicted to be observed in the 70 eV EI mass spectrum of this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).
| m/z (for ³⁵Cl) | Proposed Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance | Notes |
| 204 | - | [C₈H₆³⁵Cl₂O₂]⁺• | Medium | Molecular Ion (M⁺•) . Will show M+2 (m/z 206) and M+4 (m/z 208) peaks. |
| 189 | •OH | [C₈H₅³⁵Cl₂O]⁺ | High | Loss of a hydroxyl radical. A very common fragmentation for carboxylic acids.[4] |
| 161 | •OH, CO | [C₇H₅³⁵Cl₂]⁺ | High | Subsequent loss of carbon monoxide from the m/z 189 ion. A stable acylium ion is formed initially, which then loses CO.[5] |
| 159 | •COOH | [C₇H₅³⁵Cl₂]⁺ | Medium | Loss of the entire carboxyl group. |
| 169 | •Cl | [C₈H₆³⁵ClO₂]⁺ | Low | Loss of a chlorine radical. Less favorable than fragmentation at the carboxyl group. |
| 126 | •OH, CO, •Cl | [C₇H₅³⁵Cl]⁺ | Medium | Loss of a chlorine radical from the m/z 161 fragment. |
Visualizing the Fragmentation Pathway
The logical flow of fragmentation from the molecular ion to smaller, stable daughter ions can be visualized as a cascade. The following diagram, generated using DOT language, illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis with Other Spectroscopic Techniques
To achieve full structural confirmation, a multi-technique approach is essential. Mass spectrometry provides data that is highly complementary to other common spectroscopic methods.
| Analytical Technique | Information Provided for this compound | Comparison with Mass Spectrometry |
| ¹H NMR Spectroscopy | Shows the number of different proton environments, their chemical shifts, and coupling patterns. Would reveal two distinct aromatic protons and a methyl group singlet. | MS provides the total molecular weight and elemental composition (via high-resolution MS), which NMR does not. NMR details the specific connectivity of protons. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acid and the distinct aromatic carbons. | MS fragmentation reveals the stability of different parts of the molecule and how they are connected. NMR provides a complete carbon skeleton map. |
| FTIR Spectroscopy | Identifies the functional groups present. Would show a very broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700 cm⁻¹). | MS confirms the molecular weight of the molecule containing these functional groups. FTIR confirms their presence, but not the overall molecular structure. |
In essence, while NMR and FTIR confirm the building blocks and their immediate environment, mass spectrometry confirms the total mass of the assembled structure and provides a "blueprint" of its weakest points, which is invaluable for confirming the identity and substitution patterns.
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol outlines the standard procedure for analyzing a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometer (GC-MS) with a direct insertion probe or via direct injection if the sample is dissolved in a volatile solvent.
Instrumentation:
-
Mass Spectrometer with Electron Ionization (EI) source (e.g., Single Quadrupole or Time-of-Flight).[6]
-
Direct Insertion Probe (DIP) or GC with a suitable column and injector.
Procedure:
-
Instrument Calibration: Before analysis, ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications, typically using a standard calibrant like perfluorotributylamine (PFTBA).
-
Sample Preparation:
-
Using Direct Insertion Probe: Place a small amount (microgram quantity) of the crystalline this compound into a clean capillary tube.
-
Using GC Inlet: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters: Set the following typical EI-MS parameters.[1][7]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (This standard energy ensures fragmentation is reproducible and comparable to library spectra).[2]
-
Source Temperature: 230 °C (Must be high enough to ensure volatilization but low enough to prevent thermal degradation).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion cluster.
-
Scan Rate: 1-2 scans/second.
-
-
Sample Introduction:
-
DIP Method: Insert the probe into the vacuum interlock. Once the interlock is evacuated, introduce the probe into the ion source. Gradually heat the probe (e.g., 50°C/min ramp) until the sample volatilizes and a stable ion current is observed.
-
GC Method: Inject 1 µL of the prepared solution into the GC inlet. The sample will be volatilized and separated on the column before entering the MS source.
-
-
Data Acquisition: Acquire data for several minutes to obtain a clean, representative mass spectrum. If using a DIP, acquire spectra throughout the heating ramp and use the spectrum corresponding to the peak of the total ion chromatogram (TIC). If using GC, the spectrum will be taken from the apex of the chromatographic peak.
-
Data Analysis:
-
Identify the molecular ion cluster (M⁺•, M+2, M+4) and confirm the characteristic 9:6:1 intensity ratio for a dichlorinated compound.
-
Identify the base peak (the most intense peak in the spectrum).
-
Correlate the other major peaks in the spectrum with the predicted fragmentation pathways outlined above.
-
Compare the acquired spectrum against spectral libraries (e.g., NIST) if available, though a perfect match for this specific substituted pattern may not exist.[8]
-
By following this rigorous protocol, a high-quality, interpretable mass spectrum can be obtained, providing definitive evidence for the structure of this compound.
References
-
NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg. (2020, October 13). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Chegg.com. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubMed. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][9][10]benzothiazepines. Retrieved from [Link]
-
PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
-
SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
PubMed. (n.d.). Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI). Retrieved from [Link]
-
Vancouver Island University. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. fiveable.me [fiveable.me]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 9. Benzoic acid, 3-chloro-, ethyl ester [webbook.nist.gov]
- 10. Benzoic acid, 2-chloro- [webbook.nist.gov]
Comparative Guide: 2,5-Dichloro-3-methylbenzoic Acid vs. 2,5-Dichlorobenzoic Acid
[1]
Executive Summary: The "Methyl" Strategic Advantage[1]
In the landscape of substituted benzoic acids, 2,5-Dichlorobenzoic acid (2,5-DCBA) is the foundational "workhorse"—a well-characterized intermediate for auxin herbicides like Chloramben and a versatile building block for pharmaceuticals.[1]
2,5-Dichloro-3-methylbenzoic acid (3-Methyl-2,5-DCBA) represents a "precision" variant.[1] The addition of a methyl group at the C3 position is not merely structural decoration; it introduces steric buttressing and metabolic blocking . For drug and agrochemical developers, this methyl group serves two critical functions:
-
Lipophilicity Modulation: It increases logP, enhancing membrane permeability in plant cuticles or biological barriers.[1]
-
Metabolic Resistance: It blocks the C3 position from oxidative metabolism (e.g., hydroxylation), a common degradation pathway for the non-methylated parent compound.
This guide analyzes the trade-offs between these two compounds to assist in candidate selection for lead optimization.
Physicochemical Profile
The introduction of the methyl group significantly alters the physicochemical landscape, particularly hydrophobicity (logP) and crystal packing (Melting Point).
| Feature | 2,5-Dichlorobenzoic Acid | This compound | Impact of Methyl Group |
| CAS Number | 50-79-3 | 1160573-37-4 | N/A |
| Formula | C₇H₄Cl₂O₂ | C₈H₆Cl₂O₂ | +CH₂ unit |
| MW ( g/mol ) | 191.01 | 205.04 | +14.03 Da |
| pKa (Acid Strength) | ~2.51 (Stronger Acid) | ~2.70–2.85 (Predicted)* | Slight weakening (+I effect) |
| logP (Lipophilicity) | 2.69 | ~3.15 | Enhanced Permeability |
| Melting Point | 154°C | 165–170°C (Est.)[1][2] | Altered Crystal Packing |
| Electronic State | Electron-deficient ring | Slightly enriched at C2/C4 | Modulated Reactivity |
*Note: While the methyl group is electron-donating (+I), which typically raises pKa, the "buttressing effect" on the adjacent C2-Chlorine can force the carboxyl group further out of plane, potentially maintaining high acidity despite the electronic donation.
Structural & Mechanistic Analysis
Steric Buttressing and The "Ortho Effect"
In 2,5-Dichlorobenzoic acid , the C2-Chlorine creates steric hindrance that twists the carboxylic acid out of the benzene plane, reducing conjugation and increasing acidity (the Ortho Effect).
In 3-Methyl-2,5-DCBA , the C3-Methyl group is "buttressed" against the C2-Chlorine.[1] It physically pushes the chlorine atom, which in turn exerts even greater steric pressure on the C1-Carboxyl group.[1] This "domino steric effect" locks the conformation more rigidly than in the non-methylated analog, potentially affecting binding affinity in auxin receptors (TIR1/AFB) or enzyme active sites.
Metabolic Blocking (The C3 Vulnerability)
-
2,5-DCBA: The C3 position is a hydrogen atom, making it susceptible to electrophilic attack or enzymatic hydroxylation (Phase I metabolism).
-
3-Methyl-2,5-DCBA: The C3 position is occupied.[1][3] This blocks metabolic soft spots, potentially extending the half-life (
) of the molecule in biological systems.
Figure 1: The C3-Methyl group acts as a metabolic shield, preventing hydroxylation at the typically vulnerable meta-position.[1]
Synthetic Pathways[2]
Synthesis of the methylated variant is more complex due to the directing effects of the methyl group.
Route A: 2,5-Dichlorobenzoic Acid (Standard)
Produced industrially via the oxidation of 2,5-dichlorotoluene or carboxylation of 1,4-dichlorobenzene.[1]
Route B: this compound (Advanced)
Direct chlorination of 3-methylbenzoic acid is problematic because the methyl group directs ortho/para (positions 2, 4, 6), while the carboxyl directs meta (position 3 - already occupied).[1] The preferred route often involves oxidizing a pre-halogenated xylene precursor.
Figure 2: Synthetic route requiring controlled oxidation of 2,5-dichloro-m-xylene to retain one methyl group while oxidizing the other.
Experimental Protocols
Protocol 1: Solubility & Partition Coefficient Determination (Shake-Flask Method)
Use this to verify the lipophilicity gain from the methyl group.[1]
Reagents:
-
Octanol (HPLC Grade)
-
Phosphate Buffer (pH 7.4)
-
UV-Vis Spectrophotometer[1]
Procedure:
-
Saturation: Saturate Octanol with Buffer and Buffer with Octanol for 24 hours.
-
Dissolution: Dissolve 10 mg of the test compound (2,5-DCBA or 3-Methyl-2,5-DCBA) in 10 mL of pre-saturated Octanol.
-
Equilibration: Add 10 mL of pre-saturated Buffer. Vortex vigorously for 5 minutes.[1]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Measure absorbance of both phases at
(approx. 270-280 nm). -
Calculation:
. .
Expected Outcome:
Protocol 2: Chemical Stability (Acidic Hydrolysis Challenge)
Use this to test the stability of the ring substituents under harsh conditions.
-
Dissolve 50 mg of compound in 5 mL Methanol.
-
Add 5 mL of 6M HCl.
-
Reflux at 80°C for 4 hours.
-
-
Result: Both compounds are highly stable due to the robust chlorobenzoic core. However, the methylated version may show slightly different retention times and resistance to any minor de-carboxylation pathways due to steric crowding.
-
Applications & Selection Guide
| Application Domain | Choose 2,5-Dichlorobenzoic Acid If...[1][5] | Choose This compound If... |
| Herbicide Development | You need a standard auxin mimic or a precursor for Chloramben .[1] | You need to increase foliar uptake (higher logP) or extend residual activity in soil (metabolic resistance). |
| Pharma MedChem | You need a small, polar scaffold for fragment-based drug discovery.[1] | You are optimizing a lead and need to fill a hydrophobic pocket or block a metabolic "hotspot" at C3.[1] |
| Material Science | You require a cost-effective monomer for high-performance polymers.[1] | You need a monomer that introduces steric disorder to reduce crystallinity or improve solubility of the polymer. |
References
Sources
- 1. 56961-30-9|2-Chloro-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. 402489-33-2,6,14-Di-tert-butyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-diol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 6. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]
- 7. 2,5-Dichlorobenzoic acid methylester - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
